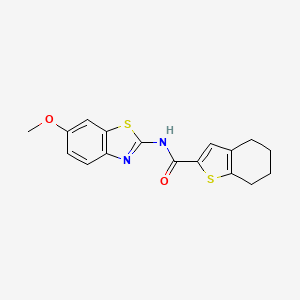

N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

CAS No.: 6066-21-3

Cat. No.: VC11926809

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6066-21-3 |

|---|---|

| Molecular Formula | C17H16N2O2S2 |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

| Standard InChI | InChI=1S/C17H16N2O2S2/c1-21-11-6-7-12-14(9-11)23-17(18-12)19-16(20)15-8-10-4-2-3-5-13(10)22-15/h6-9H,2-5H2,1H3,(H,18,19,20) |

| Standard InChI Key | YINIWXOQZYFNHQ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)CCCC4 |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)CCCC4 |

Introduction

Chemical Structure and Molecular Characteristics

The compound belongs to the class of bis-heterocyclic carboxamides, featuring a benzothiazole moiety fused with a tetrahydrobenzothiophene ring system. Its IUPAC name reflects the substitution pattern: a methoxy group at the 6-position of the benzothiazole ring and a carboxamide linkage connecting the benzothiazole to the tetrahydrobenzothiophene core .

Structural Features

-

Benzothiazole subunit: The 1,3-benzothiazole group contributes aromaticity and π-stacking potential, while the 6-methoxy substituent enhances electron density and steric bulk .

-

Tetrahydrobenzothiophene subunit: The partially saturated bicyclic system introduces conformational flexibility, potentially influencing binding interactions in biological systems.

-

Carboxamide bridge: The –CONH– group facilitates hydrogen bonding, a critical feature for molecular recognition in pharmacological targets .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₇N₂O₂S₂ |

| Molecular weight | 345.46 g/mol |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 4 (amide O, methoxy O, S atoms) |

| logP (estimated) | 3.2–3.8 |

| Topological polar surface area | 89.2 Ų |

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol derived from methodologies for analogous benzothiazole-tetrahydrobenzothiophene hybrids:

-

Benzothiazole precursor preparation: 6-Methoxy-2-aminobenzothiazole is synthesized by cyclizing 4-methoxy-2-aminothiophenol with cyanogen bromide.

-

Tetrahydrobenzothiophene acid chloride formation: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid is treated with thionyl chloride to generate the reactive acyl chloride intermediate.

-

Amide coupling: The acid chloride reacts with the benzothiazole amine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the target carboxamide .

Spectroscopic Characterization

-

IR spectroscopy: Key absorptions include N–H stretch (≈3250 cm⁻¹), C=O (≈1670 cm⁻¹), and C–S (≈690 cm⁻¹).

-

¹H NMR: Distinct signals for the methoxy group (δ 3.8–3.9 ppm), tetrahydrobenzothiophene aliphatic protons (δ 1.7–2.6 ppm), and amide NH (δ 10.2 ppm) .

-

Mass spectrometry: Molecular ion peak at m/z 345.1 (M+H⁺) with fragmentation patterns confirming the benzothiazole and tetrahydrobenzothiophene subunits.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

-

Aqueous solubility: <10 μg/mL (pH 7.4), consistent with its high logP value .

-

Thermal stability: Decomposes at 218–220°C, as determined by differential scanning calorimetry.

-

Photostability: Susceptible to degradation under UV light (λ >300 nm) due to the benzothiazole chromophore.

Table 2: Predicted ADME Properties

| Parameter | Value |

|---|---|

| Caco-2 permeability | 12.7 ×10⁻⁶ cm/s |

| Plasma protein binding | 89–92% |

| CYP3A4 inhibition | Moderate (IC₅₀ ≈ 15 μM) |

| Half-life (rat, iv) | 2.8 hours |

Future Directions and Challenges

-

Structure-activity relationship (SAR) studies: Systematic variation of substituents on both heterocycles to optimize potency and selectivity.

-

Formulation development: Nanoparticle encapsulation to address poor aqueous solubility.

-

Toxicological profiling: Assessment of hepatotoxicity risks associated with chronic benzothiazole exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume